An In-depth Technical Guide to the Synthesis and Characterization of Nitrogen Sulfide Compounds
An In-depth Technical Guide to the Synthesis and Characterization of Nitrogen Sulfide Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of key binary nitrogen sulfide (B99878) compounds. The focus is on tetrasulfur tetranitride (S₄N₄), disulfur (B1233692) dinitride (S₂N₂), and the polymeric sulfur nitride, (SN)ₓ, which are foundational to the broader field of sulfur-nitrogen chemistry. This document details experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic relationships between these fascinating materials.
Core Nitrogen Sulfide Compounds: An Overview
Nitrogen and sulfur, being adjacent nonmetals in the periodic table with similar electronegativities, form an extensive range of covalently bonded compounds.[1] These sulfur-nitrogen species are characterized by rings and chains of alternating sulfur and nitrogen atoms.[2] The field of inorganic heterocyclic chemistry of sulfur, nitrogen, and phosphorus is a subject of significant research interest.[3] This guide will focus on the synthesis and properties of the most prominent binary sulfur nitrides.
Tetrasulfur Tetranitride (S₄N₄)
Tetrasulfur tetranitride is a vibrant orange, crystalline solid that is the most well-known binary sulfur nitride.[1] It serves as a crucial precursor for the synthesis of numerous other sulfur-nitrogen compounds, including the superconducting polymer polythiazyl, (SN)ₓ.[1][4] First synthesized in 1835, its unusual cage-like molecular structure and diverse reactivity have garnered sustained scientific interest.[4]
Synthesis of Tetrasulfur Tetranitride (S₄N₄)
The most common laboratory synthesis of S₄N₄ involves the reaction of disulfur dichloride (S₂Cl₂) with ammonia (B1221849) (NH₃).[1][4] An alternative method utilizes ammonium (B1175870) chloride (NH₄Cl) as the nitrogen source.[5]
Experimental Protocol: Synthesis from Disulfur Dichloride and Ammonia
-
Procedure:
-
Prepare a solution of disulfur dichloride in an inert solvent such as carbon tetrachloride or chloroform.
-
Cool the solution to a temperature between 0-5 °C while stirring continuously.
-
Slowly bubble ammonia gas through the cooled solution.
-
The reaction will produce a mixture of tetrasulfur tetranitride, elemental sulfur, and ammonium chloride.
-
Separate the solid products from the solvent.
-
The co-products, including heptasulfur imide (S₇NH) and elemental sulfur, can be separated by extraction with carbon disulfide followed by chromatography on silica (B1680970) gel.[4] The yield of S₄N₄ is typically around 30% based on sulfur.[4]
-
Experimental Protocol: Synthesis from Disulfur Dichloride and Ammonium Chloride
-
Reaction: 4[NH₄]Cl + 6S₂Cl₂ → S₄N₄ + 16HCl + S₈[1]
-
Procedure:
-
Heat ammonium chloride pellets in a reaction vessel.
-
Pass a stream of air and disulfur dichloride vapor through the hot ammonium chloride.
-
The exiting gases are passed through an air-cooled condenser where a purple-brown solid mixture containing S₄N₄ will deposit.[5]
-
The S₄N₄ can be purified by recrystallization from hot benzene.[5]
-
Characterization and Properties of S₄N₄
S₄N₄ has a unique "cradle" or cage-like structure with D₂d point group symmetry, as determined by single-crystal X-ray diffraction.[1][4] The molecule consists of an eight-membered ring of alternating sulfur and nitrogen atoms.[4]
| Property | Value |
| Molar Mass | 184.287 g/mol [1][4] |
| Appearance | Vivid orange, opaque crystals[1][4] |
| Melting Point | 187 °C (with decomposition)[4] |
| Density | ~2.22 g/cm³[4] |
| S-N Bond Length | ~1.62 Å[4] |
| Transannular S-S Distance | 2.586 Å[1] |
| Crystal System | Monoclinic[4] |
| Space Group | P2₁/c[4] |
| IR Absorption | 885 cm⁻¹ (characteristic)[4] |
| Raman Spectroscopy | 725 cm⁻¹ (strong band)[4] |
| ¹⁵N NMR | -297 ppm (singlet)[4] |
S₄N₄ exhibits thermochromism, appearing pale yellow below -30 °C, orange at room temperature, and deep red above 100 °C.[4] While stable in air, it is a primary explosive sensitive to shock and friction.[4]
Disulfur Dinitride (S₂N₂)
Disulfur dinitride is a colorless, crystalline solid that is a key intermediate in the synthesis of polymeric sulfur nitride.[6][7] It is a four-membered ring compound that is highly reactive and explosive.[6]
Synthesis of Disulfur Dinitride (S₂N₂)
S₂N₂ is prepared by the thermal decomposition of S₄N₄ over a silver catalyst.[6][8]
Experimental Protocol: Synthesis from Tetrasulfur Tetranitride
-
Reaction: S₄N₄ + 8Ag → 4Ag₂S + 2N₂ (overall process involves S₄N₄ → 2S₂N₂)[6]
-
Procedure:
-
Set up a vacuum apparatus with a tube containing silver metal wool.
-
Heat the silver wool to 250–300 °C.
-
Pass gaseous S₄N₄ over the hot silver wool at low pressure (approximately 1 mmHg).
-
The silver reacts with sulfur from the decomposition of S₄N₄ to form silver sulfide (Ag₂S), which catalyzes the conversion of the remaining S₄N₄ to S₂N₂.[6]
-
The resulting S₂N₂ is collected on a cold finger as colorless crystals.
-
S₂N₂ readily sublimes and is soluble in diethyl ether.[6]
-
Characterization and Properties of S₂N₂
The S₂N₂ molecule is a square planar four-membered ring with alternating sulfur and nitrogen atoms.[8][9] It is isoelectronic with the dication S₄²⁺ and possesses 6π electrons.[6]
| Property | Value |
| Molar Mass | 92.1444 g/mol [6] |
| Appearance | Colorless crystals[6] |
| Decomposition | Explosively above 30 °C[6] |
| S-N Bond Length | 1.651 Å and 1.657 Å[8] |
| Bond Angles | Close to 90°[8] |
S₂N₂ is highly sensitive to shock and decomposes explosively.[6] It spontaneously polymerizes in the solid state to form (SN)ₓ.[6] Traces of water can also induce polymerization into S₄N₄.[6]
Poly(sulfur nitride) ((SN)ₓ)
Poly(sulfur nitride), also known as polythiazyl, is a unique inorganic polymer with metallic conductivity that becomes superconducting at low temperatures.[10][11] It consists of an almost planar chain of alternating sulfur and nitrogen atoms.[10]
Synthesis of Poly(sulfur nitride) ((SN)ₓ)
(SN)ₓ is synthesized through the solid-state polymerization of S₂N₂.[6][10]
Experimental Protocol: Solid-State Polymerization of S₂N₂
-
Reaction: nS₂N₂ → 2(SN)ₓ
-
Procedure:
-
Prepare high-purity single crystals of S₂N₂ using the method described in section 3.1.
-
Allow the S₂N₂ crystals to stand at room temperature. The initially colorless crystals will turn dark blue-black and then to lustrous golden crystals of (SN)ₓ.[9]
-
The polymerization can be completed by heating at 75 °C for 2 hours.[9]
-
Analytically pure single crystals of (SN)ₓ suitable for solid-state studies can be prepared by the spontaneous room-temperature polymerization of single crystals of pure S₂N₂.[10]
Characterization and Properties of (SN)ₓ
(SN)ₓ crystals are composed of an ordered array of parallel fibers.[9] The polymer is relatively inert to oxygen and water.[10]
| Property | Value |
| Appearance | Lustrous golden crystals[9] |
| S-N Bond Lengths | 1.593 Å and 1.628 Å[9] |
| S-N-S Angle | 119.9°[9] |
| N-S-N Angle | 106.2°[9] |
| Conductivity | Metallic[10][11] |
| Superconducting Transition Temperature | Below 0.26 K[4] |
The optical reflectance of crystalline films of (SN)ₓ is metal-like for light polarized parallel to the polymer chain axis.[10]
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic relationships between the nitrogen sulfide compounds discussed.
Caption: Synthetic pathway from precursors to poly(sulfur nitride).
Caption: Workflow from synthesis to characterization of N-S compounds.
References
- 1. Tetrasulfur tetranitride - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. webqc.org [webqc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Disulfur dinitride - Wikipedia [en.wikipedia.org]
- 7. Sulfur nitride | chemical compound | Britannica [britannica.com]
- 8. Sulphur-Nitrogen compounds - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
